molecular formula C5H13ClN2O2 B1432162 (1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride CAS No. 1390654-63-3

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Cat. No. B1432162
M. Wt: 168.62 g/mol
InChI Key: JRBLAWWTSMPINX-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride, commonly referred to as DHM, is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in polar solvents such as water, alcohol, and ether. DHM has been used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent.

Scientific Research Applications

Synthesis of Hydrazones and Quinazolines

  • Summary of Application: Hydrazones and quinazolines are synthesized by combining suitable aldehydes with four hydrazides . These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .
  • Methods of Application: The preparation of these hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Different approaches for their preparation are described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Synthesis of 1,2,4-Oxadiazoles

  • Summary of Application: 1,2,4-Oxadiazoles are synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .
  • Methods of Application: The preparation of these oxadiazole-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Different approaches for their preparation are described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Synthesis of 1,2,4-Oxadiazoles

  • Summary of Application: 1,2,4-Oxadiazoles are synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .
  • Methods of Application: The preparation of these oxadiazole-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Different approaches for their preparation are described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

properties

IUPAC Name

1,4-dioxan-2-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c6-7-3-5-4-8-1-2-9-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBLAWWTSMPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 2
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 3
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 4
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 5
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride
Reactant of Route 6
(1,4-Dioxan-2-ylmethyl)hydrazine hydrochloride

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